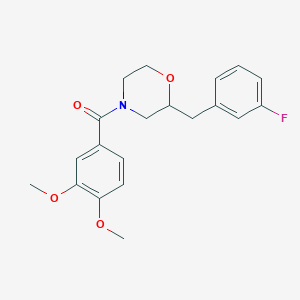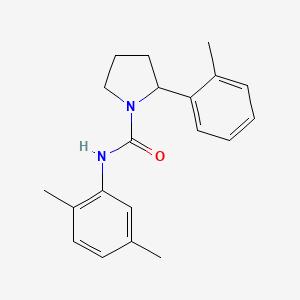
4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine is not fully understood. However, studies have suggested that this compound may exert its anticancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death process that is essential for maintaining tissue homeostasis. The induction of apoptosis in cancer cells can lead to the selective elimination of cancer cells, making it an attractive therapeutic strategy.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits significant biochemical and physiological effects. This compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are essential processes for cancer metastasis.
実験室実験の利点と制限
One of the significant advantages of 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine is its high potency against cancer cells. This compound exhibits significant cytotoxicity against various cancer cell lines at low concentrations, making it an attractive candidate for further development as an anticancer drug. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to use in certain experimental setups.
将来の方向性
There are several future directions for the research on 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine. One of the primary directions is the further investigation of its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer drug. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its potential as an anticancer agent, and studies have shown that it exhibits significant cytotoxicity against various cancer cell lines. Further research is needed to elucidate the mechanism of action of this compound and its potential applications in other fields.
合成法
The synthesis of 4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine involves the reaction of 3,4-dimethoxybenzoyl chloride and 3-fluorobenzylamine in the presence of morpholine. This reaction leads to the formation of the desired compound, which can be purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-(3,4-dimethoxybenzoyl)-2-(3-fluorobenzyl)morpholine has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, making it a promising candidate for further development as an anticancer drug.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4/c1-24-18-7-6-15(12-19(18)25-2)20(23)22-8-9-26-17(13-22)11-14-4-3-5-16(21)10-14/h3-7,10,12,17H,8-9,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBUCGIHAZHMAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCOC(C2)CC3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6099533.png)
![2-[(cyclopropylcarbonyl)imino]-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B6099540.png)
![(3'R*,4'R*)-1'-[2-(cyclopentyloxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B6099551.png)
amino]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6099557.png)
![N,N'-[9H-fluorene-9,9-diylbis(4,1-phenyleneoxy-4,1-phenylene)]bis(4-chlorobenzamide)](/img/structure/B6099568.png)
![N-({1-[(2-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinyl}methyl)-8-quinolinesulfonamide](/img/structure/B6099576.png)
![2-[4-(2-pyrimidinyl)-1-piperazinyl]ethanol](/img/structure/B6099585.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B6099596.png)
![ethyl 1-{[(3-acetylphenyl)amino]carbonyl}-3-(3-chlorobenzyl)-3-piperidinecarboxylate](/img/structure/B6099598.png)
![2,6-dimethyl-4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl 4-methoxybenzoate](/img/structure/B6099603.png)
![1-[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6099606.png)
![N-(4-{[2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)vinyl]amino}phenyl)acetamide](/img/structure/B6099618.png)
